molecular formula C18H21N3O2 B2976088 1-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-phenylethanone CAS No. 2034620-46-5

1-(3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-phenylethanone

Cat. No.: B2976088
CAS No.: 2034620-46-5
M. Wt: 311.385
InChI Key: QPPDJICTLLQVQP-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is based on a pyrimidine core, which is a six-membered ring with two nitrogen atoms and four carbon atoms . The pyrimidine ring is substituted at the 4,6-positions with methyl groups, at the 2-position with an oxygen atom that is linked to a pyrrolidin-1-yl group, and at the 1-position with a phenylethanone group.


Physical and Chemical Properties Analysis

The compound is a solid with a molecular weight of 297.358. More specific physical and chemical properties such as melting point, solubility, and spectral data are not available in the current resources.

Scientific Research Applications

Structural and Electronic Insights

Nonlinear Optical Properties

A study on thiopyrimidine derivatives highlights the importance of pyrimidine rings in both natural systems and synthetic applications. These compounds, including phenyl pyrimidine derivatives, exhibit promising applications in nonlinear optics (NLO) due to their electronic and structural parameters. DFT/TDDFT analyses confirm the compounds' significant NLO characteristics, suggesting their utility in optoelectronic high-tech applications (Hussain et al., 2020).

Biological Activity and Antimicrobial Properties

Antimicrobial and Antitubercular Activities

The synthesis of pyrimidine-azetidinone analogues and their evaluation for antimicrobial and antitubercular activities reveal the potential of these compounds in addressing bacterial and fungal infections, as well as tuberculosis. This research underscores the versatility of pyrimidine-based compounds in medicinal chemistry and their potential to serve as templates for developing new antibacterial and antituberculosis drugs (Chandrashekaraiah et al., 2014).

Chemical Synthesis and Material Applications

Synthesis of Novel Polyimides

Research on the synthesis of polyimides using pyridine-containing aromatic diamines, including those related to pyrimidine structures, demonstrates the potential of these compounds in creating materials with desirable thermal stability, mechanical properties, and dielectric constants. These findings highlight the application of pyrimidine derivatives in the development of new materials for electronic and structural applications (Wang et al., 2007).

Photophysical Properties and Sensing Applications

pH-Sensing Application

The design and synthesis of pyrimidine-phthalimide derivatives as atypical AIE chromophores for pH-sensing applications demonstrate the functional versatility of pyrimidine derivatives. These compounds exhibit solid-state fluorescence and solvatochromism, making them suitable for developing colorimetric pH sensors and logic gates, further expanding the scope of pyrimidine-based compounds in sensor technology (Yan et al., 2017).

Future Directions

Given the potential applications of pyrimidine derivatives in various fields, including medicinal chemistry , future research could focus on exploring the biological activities of this compound and its derivatives, as well as optimizing its synthesis for potential industrial applications.

Properties

IUPAC Name

1-[3-(4,6-dimethylpyrimidin-2-yl)oxypyrrolidin-1-yl]-2-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2/c1-13-10-14(2)20-18(19-13)23-16-8-9-21(12-16)17(22)11-15-6-4-3-5-7-15/h3-7,10,16H,8-9,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPPDJICTLLQVQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)OC2CCN(C2)C(=O)CC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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